molecular formula C13H17O7P B14493651 (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate CAS No. 64011-84-3

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate

Cat. No.: B14493651
CAS No.: 64011-84-3
M. Wt: 316.24 g/mol
InChI Key: DKJIFVIBSHBSFD-KTKRTIGZSA-N
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Description

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is an organic compound that features both methoxy and phosphoryloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-methoxyphenol with a phosphorylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in the synthesis include phosphoryl chloride and dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction may produce phosphine derivatives .

Scientific Research Applications

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is unique due to its combination of methoxy and phosphoryloxy groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

64011-84-3

Molecular Formula

C13H17O7P

Molecular Weight

316.24 g/mol

IUPAC Name

(4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H17O7P/c1-10(20-21(15,17-3)18-4)9-13(14)19-12-7-5-11(16-2)6-8-12/h5-9H,1-4H3/b10-9-

InChI Key

DKJIFVIBSHBSFD-KTKRTIGZSA-N

Isomeric SMILES

C/C(=C/C(=O)OC1=CC=C(C=C1)OC)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)OC)OP(=O)(OC)OC

Origin of Product

United States

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